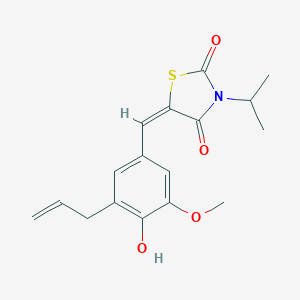
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone, also known as CHAP, is a small molecule inhibitor that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has shown promise as a tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone involves the inhibition of various enzymes and proteins. Specifically, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to bind to the active site of the proteasome, preventing the degradation of proteins that are involved in various cellular processes. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to inhibit the activity of JNK and p38 MAPK, two proteins that are involved in signaling pathways that regulate inflammation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the proteasome, JNK, and p38 MAPK, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to have neuroprotective effects, and has been studied for its potential applications in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to study the role of these proteins in various biological processes, and to investigate potential therapeutic targets for a variety of diseases. However, one limitation of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone is its relatively low potency compared to other inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experiments.
Future Directions
There are several future directions for research on 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone. One potential area of study is the development of more potent inhibitors that can achieve higher levels of inhibition. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone could be studied for its potential applications in treating various diseases, including cancer and neurodegenerative diseases. Finally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone could be used as a tool for investigating the role of specific proteins and enzymes in various biological processes, which could lead to the development of new therapeutic targets.
Synthesis Methods
The synthesis of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone involves a multi-step process that has been well-established in the literature. The first step involves the reaction of 2,4-dichloropyridazine with hydroxylamine to produce the intermediate 4-chloro-5-hydroxyamino-2,3-dichloropyridazine. This intermediate is then treated with sodium hydroxide to yield the final product, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone.
Scientific Research Applications
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been used extensively in scientific research as a tool for investigating various biological processes. This compound has been found to inhibit the activity of several enzymes and proteins, including the proteasome, JNK, and p38 MAPK. As a result, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been used to study the role of these proteins in a variety of cellular processes, including apoptosis, inflammation, and cancer.
properties
Molecular Formula |
C4H4ClN3O2 |
|---|---|
Molecular Weight |
161.55 g/mol |
IUPAC Name |
5-chloro-4-(hydroxyamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-2(8-10)1-6-7-4(3)9/h1,10H,(H2,7,8,9) |
InChI Key |
NGNYUVPNBAQMFQ-UHFFFAOYSA-N |
SMILES |
C1=NNC(=O)C(=C1NO)Cl |
Canonical SMILES |
C1=NNC(=O)C(=C1NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)
![Ethyl 4-[5-({2,5-dioxo-1-[2-oxo-2-(4-toluidino)ethyl]imidazolidin-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B286232.png)
![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)

![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B286240.png)
![1-phenyl-3-propyl-2-thioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B286241.png)
![2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286242.png)
![(5E)-1-(3-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286244.png)
![2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B286245.png)
![2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B286246.png)
![(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B286247.png)
![2-[4-(2-furylmethylene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286249.png)
![(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286251.png)
![2-[4-(4-isopropylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B286252.png)